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Introduction: Immunofluorescence (IF) is a powerful technique for visualizing specific proteins

and other antigens within tissue sections, providing critical insights into cellular localization and

biological processes.[1] This application note provides a detailed protocol for fluorescent

immunohistochemistry (IHC) utilizing a fluorophore with an emission spectrum in the 700 nm

range, herein referred to as "FI-700". Stains in this near-infrared spectrum, such as Alexa

Fluor® 700, offer significant advantages, including lower autofluorescence from tissues and

reduced spectral overlap with other common fluorophores, making them ideal for multiplexing

experiments.[2] This protocol is designed for use with both paraffin-embedded and frozen

tissue sections and can be adapted for various research and drug development applications.

I. Principle of the Method
Immunofluorescence staining relies on the highly specific binding of an antibody to its target

antigen within a tissue sample. In this protocol, an indirect staining method is commonly

employed. An unlabeled primary antibody first binds to the target antigen. Subsequently, a

secondary antibody, conjugated to an FI-700 fluorophore, binds to the primary antibody. This

two-step process provides signal amplification, as multiple secondary antibodies can bind to a

single primary antibody, enhancing the fluorescent signal.[1][3] The stained tissue is then

visualized using a fluorescence microscope equipped with the appropriate filters for the 700 nm

emission spectrum.
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II. Materials and Reagents
The following table summarizes the necessary reagents for the FI-700 tissue section staining

protocol.

Reagent Purpose
Typical

Concentration/Supplier

Primary Antibody Binds to the target antigen.
Dilution to be optimized by the

user (typically 1-10 µg/mL).

FI-700 Conjugated Secondary

Antibody

Binds to the primary antibody

for fluorescent detection.

Dilution to be optimized by the

user.

Formalin (10%) or

Paraformaldehyde (4%)
Tissue fixation. Commercially available.

Xylene
Deparaffinization of paraffin-

embedded tissues.
Histology grade.

Ethanol (100%, 95%, 80%,

70%)

Rehydration of deparaffinized

tissue sections.[4]
Reagent grade.

Antigen Retrieval Solution
Exposes antigenic sites

masked by fixation.

Citrate buffer (pH 6.0) or Tris-

EDTA (pH 9.0).

Blocking Buffer
Reduces non-specific antibody

binding.

1-5% Bovine Serum Albumin

(BSA) or normal serum in

PBS/TBS.[5]

Wash Buffer
Rinses away unbound

reagents.

Phosphate Buffered Saline

(PBS) or Tris-Buffered Saline

(TBS) with 0.05% Tween-20.

DAPI (4',6-diamidino-2-

phenylindole)
Nuclear counterstain. 1 µg/mL.

Antifade Mounting Medium
Preserves fluorescence and

mounts coverslip.
Commercially available.
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This section provides detailed protocols for staining both paraffin-embedded and frozen tissue

sections.

This protocol is for tissue that has been fixed, dehydrated, and embedded in paraffin wax.

1. Deparaffinization and Rehydration:

Immerse slides in two changes of xylene for 5-10 minutes each to remove paraffin.[4][5]

Rehydrate the tissue sections by sequential immersion in:

100% ethanol: 2 changes, 3-10 minutes each.[4]

95% ethanol: 1 change, 3-5 minutes.[4]

70% ethanol: 1 change, 3-5 minutes.[4]

Deionized water: 2 changes, 5 minutes each.[5]

2. Antigen Retrieval:

Perform heat-induced epitope retrieval (HIER) by immersing slides in a pre-heated antigen

retrieval solution (e.g., citrate buffer, pH 6.0) at 95-100°C for 20-30 minutes.

Allow the slides to cool in the buffer for 20-30 minutes at room temperature.

Rinse slides with wash buffer (PBS or TBS with 0.05% Tween-20) three times for 5 minutes

each.

3. Staining Procedure:

Blocking: Incubate the sections with blocking buffer for 1 hour at room temperature in a

humidified chamber to minimize non-specific binding.[5]

Primary Antibody Incubation: Drain the blocking buffer and apply the primary antibody diluted

in blocking buffer. Incubate overnight at 4°C in a humidified chamber.[4]

Washing: Rinse the slides three times for 5 minutes each with wash buffer.
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Secondary Antibody Incubation: Apply the FI-700 conjugated secondary antibody, diluted in

blocking buffer, and incubate for 1-2 hours at room temperature, protected from light.

Washing: Rinse the slides three times for 5 minutes each with wash buffer, protected from

light.

4. Counterstaining and Mounting:

Incubate sections with DAPI solution for 5 minutes at room temperature to stain the nuclei.

Rinse briefly with wash buffer.

Mount a coverslip over the tissue section using an antifade mounting medium.

Seal the edges of the coverslip with clear nail polish.

5. Visualization:

Visualize the staining using a fluorescence microscope with appropriate filter sets for DAPI

(blue emission) and the FI-700 fluorophore (near-infrared emission).

Store slides at 4°C in the dark.

This protocol is for fresh tissue that has been snap-frozen.

1. Tissue Preparation and Fixation:

Cut frozen sections at 5-10 µm thickness using a cryostat and mount them on charged

slides.

Air dry the sections for 30-60 minutes at room temperature.

Fix the sections in ice-cold acetone or 4% paraformaldehyde for 10 minutes.[6]

Rinse slides with wash buffer three times for 5 minutes each.

2. Staining Procedure:

Blocking: Incubate the sections with blocking buffer for 1 hour at room temperature.
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Primary Antibody Incubation: Apply the diluted primary antibody and incubate for 1-2 hours at

room temperature or overnight at 4°C in a humidified chamber.[7]

Washing: Rinse the slides three times for 5 minutes each with wash buffer.

Secondary Antibody Incubation: Apply the FI-700 conjugated secondary antibody and

incubate for 1 hour at room temperature, protected from light.

Washing: Rinse the slides three times for 5 minutes each with wash buffer, protected from

light.

3. Counterstaining and Mounting:

Follow steps 4 and 5 from the paraffin-embedded protocol.

IV. Workflow Diagrams
The following diagrams illustrate the key experimental workflows.
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Caption: Workflow for FI-700 staining of paraffin-embedded tissue sections.
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Caption: Workflow for FI-700 staining of frozen tissue sections.
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V. Data Interpretation and Troubleshooting
Expected Results: Successful staining will result in specific fluorescent signals in the near-

infrared channel, localized to the cellular or subcellular structures where the target antigen is

expressed. The DAPI counterstain will illuminate the cell nuclei in blue, providing anatomical

context.

Troubleshooting: The following table outlines common issues and potential solutions.

Problem Possible Cause Solution

No Signal or Weak Signal Ineffective antigen retrieval.
Optimize antigen retrieval time,

temperature, and buffer pH.

Primary antibody concentration

too low.

Increase primary antibody

concentration or incubation

time.

Inactive secondary antibody.
Use a fresh or different lot of

secondary antibody.

High Background Staining Inadequate blocking.

Increase blocking time or try a

different blocking agent (e.g.,

serum from the host species of

the secondary antibody).

Primary or secondary antibody

concentration too high.

Titrate antibodies to determine

the optimal dilution.

Insufficient washing.
Increase the number and

duration of wash steps.

Non-specific Staining
Cross-reactivity of the

secondary antibody.

Use a pre-adsorbed secondary

antibody.

Endogenous tissue

fluorescence.

Use appropriate spectral

unmixing if available on the

microscope, or select

fluorophores with narrower

emission spectra.
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VI. Conclusion
The FI-700 protocol for tissue section staining provides a robust method for the detection and

localization of antigens in both paraffin-embedded and frozen tissues. The use of a near-

infrared fluorophore minimizes issues with autofluorescence and allows for greater flexibility in

multiplexing experiments.[2] Careful optimization of each step, particularly antigen retrieval and

antibody concentrations, is crucial for achieving high-quality, specific staining results.

Need Custom Synthesis?
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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